Clinical Efficacy in Lenalidomide-Refractory Multiple Myeloma: MM-003 Phase 3 Trial Data
In the pivotal MM-003 trial (NCT01311687) enrolling patients with RRMM who had failed bortezomib and lenalidomide, pomalidomide (4 mg/day, days 1-21 of 28-day cycle) plus low-dose dexamethasone demonstrated a statistically significant improvement in progression-free survival (PFS) and overall survival (OS) compared to high-dose dexamethasone alone [1]. This trial serves as the regulatory benchmark establishing pomalidomide's efficacy in a lenalidomide-refractory population, a setting where lenalidomide itself is no longer effective.
| Evidence Dimension | Progression-Free Survival (PFS) and Overall Survival (OS) in lenalidomide-refractory RRMM |
|---|---|
| Target Compound Data | PFS: 4.0 months (95% CI 3.6-4.7); OS: 13.1 months |
| Comparator Or Baseline | High-dose dexamethasone: PFS: 1.9 months (95% CI 1.9-2.2); OS: 8.1 months |
| Quantified Difference | PFS HR = 0.48 (95% CI 0.39-0.60; p<0.0001); OS HR = 0.72 (p=0.009) |
| Conditions | Phase 3, multicenter, open-label, randomized trial; 455 patients with RRMM who failed bortezomib and lenalidomide; median follow-up 10.0 months (IQR 7.2-13.2) [2]. |
Why This Matters
This data directly answers the procurement question: pomalidomide provides a survival benefit in patients who are no longer responsive to lenalidomide, justifying its selection over continued or substituted lenalidomide therapy.
- [1] San Miguel J, Weisel K, Moreau P, et al. Pomalidomide plus low-dose dexamethasone versus high-dose dexamethasone alone for patients with relapsed and refractory multiple myeloma (MM-003): a randomised, open-label, phase 3 trial. Lancet Oncol. 2013;14(11):1055-1066. doi:10.1016/S1470-2045(13)70380-2 View Source
- [2] San Miguel J, Weisel K, Moreau P, et al. Pomalidomide plus low-dose dexamethasone versus high-dose dexamethasone alone for patients with relapsed and refractory multiple myeloma (MM-003): a randomised, open-label, phase 3 trial. Lancet Oncol. 2013;14(11):1055-1066. doi:10.1016/S1470-2045(13)70380-2 View Source
